molecular formula C7H3BrF3N3 B572438 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1262639-31-5

5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B572438
CAS No.: 1262639-31-5
M. Wt: 266.021
InChI Key: KKUHHQJWBKGTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core substituted with a bromine atom at the 5-position and a trifluoromethyl group at the 3-position. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-3-(trifluoromethyl)pyridine with hydrazine or its derivatives under controlled conditions to form the pyrazolo[4,3-b]pyridine ring system .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis starting from commercially available precursors. The process may include halogenation, cyclization, and purification steps to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Comparison: 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to its pyrazolo[4,3-b]pyridine core, which provides additional sites for functionalization and potential biological activity compared to simpler pyridine derivatives.

Properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-2-1-3-5(12-4)6(14-13-3)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUHHQJWBKGTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(NN=C21)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.